molecular formula C11H15FN2OS B14592257 N-[1-(3-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea CAS No. 61290-51-5

N-[1-(3-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea

Katalognummer: B14592257
CAS-Nummer: 61290-51-5
Molekulargewicht: 242.32 g/mol
InChI-Schlüssel: BYIVLYKRKLGROQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(3-Fluorophenyl)ethyl]-N’-(2-hydroxyethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a fluorophenyl group, an ethyl group, and a hydroxyethyl group attached to a thiourea backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-Fluorophenyl)ethyl]-N’-(2-hydroxyethyl)thiourea typically involves the reaction of 3-fluoroacetophenone with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product. The reaction can be summarized as follows:

3-Fluoroacetophenone+ThioureaNaOH, HeatN-[1-(3-Fluorophenyl)ethyl]-N’-(2-hydroxyethyl)thiourea\text{3-Fluoroacetophenone} + \text{Thiourea} \xrightarrow{\text{NaOH, Heat}} \text{N-[1-(3-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea} 3-Fluoroacetophenone+ThioureaNaOH, Heat​N-[1-(3-Fluorophenyl)ethyl]-N’-(2-hydroxyethyl)thiourea

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-[1-(3-Fluorophenyl)ethyl]-N’-(2-hydroxyethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-[1-(3-Fluorophenyl)ethyl]-N’-(2-hydroxyethyl)thiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of N-[1-(3-Fluorophenyl)ethyl]-N’-(2-hydroxyethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[1-(3-Chlorophenyl)ethyl]-N’-(2-hydroxyethyl)thiourea
  • N-[1-(3-Bromophenyl)ethyl]-N’-(2-hydroxyethyl)thiourea
  • N-[1-(3-Methylphenyl)ethyl]-N’-(2-hydroxyethyl)thiourea

Uniqueness

N-[1-(3-Fluorophenyl)ethyl]-N’-(2-hydroxyethyl)thiourea is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

61290-51-5

Molekularformel

C11H15FN2OS

Molekulargewicht

242.32 g/mol

IUPAC-Name

1-[1-(3-fluorophenyl)ethyl]-3-(2-hydroxyethyl)thiourea

InChI

InChI=1S/C11H15FN2OS/c1-8(14-11(16)13-5-6-15)9-3-2-4-10(12)7-9/h2-4,7-8,15H,5-6H2,1H3,(H2,13,14,16)

InChI-Schlüssel

BYIVLYKRKLGROQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC(=CC=C1)F)NC(=S)NCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.